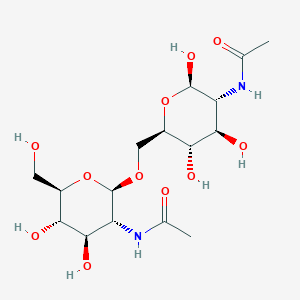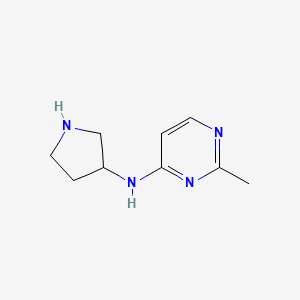
2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the second position and a pyrrolidine ring at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Pyrrolidine: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine derivative with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the pyrimidine ring at the second position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used under anhydrous conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
科学研究应用
2-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
2-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2-Methyl-N-(piperidin-3-yl)pyrimidin-4-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Methyl-N-(morpholin-3-yl)pyrimidin-4-amine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness: The presence of the pyrrolidine ring in 2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine imparts unique steric and electronic properties, which can influence its biological activity and binding affinity to molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-methyl-N-pyrrolidin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14N4/c1-7-11-5-3-9(12-7)13-8-2-4-10-6-8/h3,5,8,10H,2,4,6H2,1H3,(H,11,12,13) |
InChI 键 |
KGJLNUFKLUAPTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)NC2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


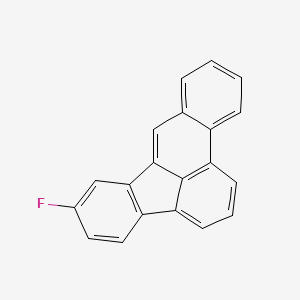
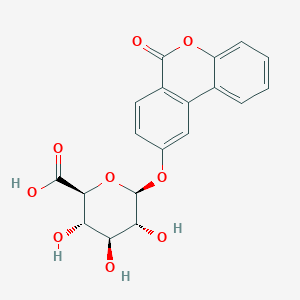
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
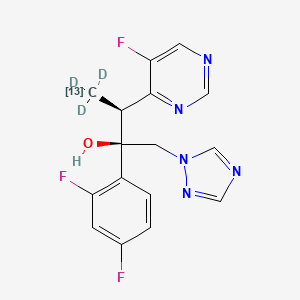

![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
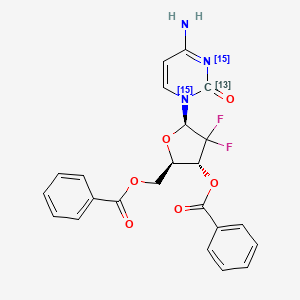
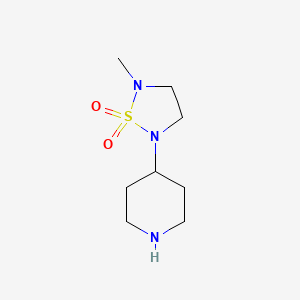
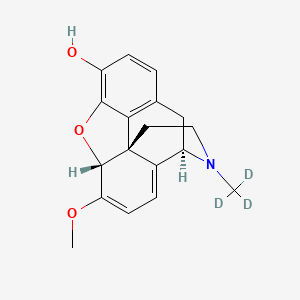

![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)

